molecular formula C13H13N3OS B14093997 6-Amino-2-((E)-3-phenyl-allylsulfanyl)-3H-pyrimidin-4-one

6-Amino-2-((E)-3-phenyl-allylsulfanyl)-3H-pyrimidin-4-one

Cat. No.: B14093997
M. Wt: 259.33 g/mol
InChI Key: WFYVTFACCADNKN-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-((E)-3-phenyl-allylsulfanyl)-3H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 6-position and a phenyl-allylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-((E)-3-phenyl-allylsulfanyl)-3H-pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-((E)-3-phenyl-allylsulfanyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the pyrimidine ring or the phenyl-allylsulfanyl group.

    Substitution: The amino group or the phenyl-allylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

6-Amino-2-((E)-3-phenyl-allylsulfanyl)-3H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-((E)-3-phenyl-allylsulfanyl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets. The amino group and the phenyl-allylsulfanyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-thiaspiro[3,3]heptane hydrochloride: This compound has a similar amino group but a different core structure.

    6-Amino-2,2′-bipyridine: This compound shares the amino group and has a bipyridine scaffold.

    6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid: This compound has a similar amino group and a benzotriazole core

Uniqueness

6-Amino-2-((E)-3-phenyl-allylsulfanyl)-3H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

4-amino-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H13N3OS/c14-11-9-12(17)16-13(15-11)18-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H3,14,15,16,17)/b7-4+

InChI Key

WFYVTFACCADNKN-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC(=CC(=O)N2)N

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC(=CC(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.